molecular formula C16H13N7O5S2 B2823206 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide CAS No. 1208747-26-5

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2823206
CAS No.: 1208747-26-5
M. Wt: 447.44
InChI Key: MZJZOTMSUAXTRS-UHFFFAOYSA-N
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Description

The compound 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide is a complex organic molecule characterized by its unique purinyl, thiazolyl, and nitrothiophenyl moieties. This structural diversity gives the compound a wide array of chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide typically involves multiple steps:

  • Starting Materials: The synthesis starts with commercially available starting materials: 1,3-dimethyluric acid, 2-bromoacetyl bromide, and 4-nitrothiophen-2-amine.

  • Step 1: 1,3-dimethyluric acid reacts with 2-bromoacetyl bromide in the presence of a base to form the purinyl acetamide intermediate.

  • Step 2: In a subsequent reaction, this intermediate is coupled with 4-nitrothiophen-2-amine in the presence of a suitable coupling agent to form the final compound.

Industrial Production Methods

For large-scale industrial production, optimized methods involving catalytic processes, continuous flow reactions, and automated synthesis pathways may be employed to enhance yield and purity. These processes are designed to be more efficient and environmentally friendly, often using greener solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions, including:

  • Oxidation and Reduction: Due to the presence of nitro and purine functional groups, it can participate in redox reactions.

  • Substitution Reactions: The nitro and thiophene groups can be involved in various nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO4), nitric acid (HNO3).

  • Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas (H2) over palladium on carbon (Pd/C).

Major Products Formed

Depending on the reagents and conditions, the major products can include reduced forms of the nitro group, or modified purine and thiophene derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: It can act as a ligand in transition metal catalyzed reactions.

  • Materials Science:

Biology

  • Biochemistry: Utilized in enzyme inhibition studies due to its purine structure.

  • Molecular Biology: Acts as a probe in nucleic acid interaction studies.

Medicine

  • Pharmaceuticals: Investigated for its antiviral and anticancer properties.

  • Drug Design: Potential use in the development of purine-based therapeutic agents.

Industry

  • Chemical Industry: Employed as an intermediate in the synthesis of more complex organic compounds.

  • Agriculture: Examined for its role in the development of plant protection agents.

Mechanism of Action

The mechanism of action for 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide is primarily based on its ability to interact with various molecular targets:

  • Enzyme Inhibition: The purine moiety can mimic endogenous substrates or products, thereby inhibiting enzyme activity.

  • Signal Pathways: The compound can modulate intracellular signaling pathways by interacting with specific receptors or kinases.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(4-thiazol-2-yl)acetamide

  • 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide

Uniqueness

The presence of both the nitrothiophenyl and thiazolyl groups in 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide is unique, offering a combination of electronic and steric properties that differentiate it from related compounds. This uniqueness enables diverse applications in various fields of science and industry.

There you go! What do you think of this detailed exploration?

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O5S2/c1-20-13-12(14(25)21(2)16(20)26)22(7-17-13)4-11(24)19-15-18-9(6-30-15)10-3-8(5-29-10)23(27)28/h3,5-7H,4H2,1-2H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJZOTMSUAXTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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